molecular formula C17H23ClO3 B1326146 2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898785-92-7

2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1326146
CAS No.: 898785-92-7
M. Wt: 310.8 g/mol
InChI Key: PCJYUMCNWVWYBO-UHFFFAOYSA-N
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Description

2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound with the molecular formula C17H23ClO3. It is characterized by the presence of a chlorinated phenyl ring and a dioxane ring, which contribute to its unique chemical properties. This compound is used in various chemical and industrial applications due to its reactivity and stability.

Mechanism of Action

Mode of Action

Similar compounds have been used in the synthesis of various derivatives , suggesting that this compound may interact with its targets to form new compounds.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Preparation Methods

The synthesis of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2-chlorobenzoyl chloride and 5,5-dimethyl-1,3-dioxane-2-methanol.

    Reaction Conditions: The reaction typically occurs under anhydrous conditions to prevent hydrolysis. A common solvent used is dry toluene.

    Catalysts and Reagents: Triethylamine is often used as a base to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chlorobenzoyl chloride is reacted with 5,5-dimethyl-1,3-dioxane-2-methanol in the presence of triethylamine and dry toluene. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity

Chemical Reactions Analysis

2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The dioxane ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of diols

Scientific Research Applications

2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several scientific research applications:

Comparison with Similar Compounds

2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(2-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJYUMCNWVWYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645922
Record name 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-92-7
Record name 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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